molecular formula C37H44O17 B016988 Epimedoside CAS No. 106441-31-0

Epimedoside

Cat. No. B016988
M. Wt: 760.7 g/mol
InChI Key: ZRGOVKQDBSFQIU-RDYCXQFPSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to epimedoside often involves convergent synthetic routes, employing strategies like alkyne linchpin assembly, asymmetric desymmetrization, and diastereoselective aldol condensation. For example, the total synthesis of (-)-18-epi-peloruside A utilizes an alkyne linchpin strategy for assembling the natural product, highlighting the use of advanced synthetic techniques in constructing epimeric centers and achieving stereochemical control (Trost, Michaelis, & Malhotra, 2013).

Molecular Structure Analysis

The molecular structure of compounds like epimedoside is characterized by their stereochemistry and the presence of multiple stereocenters. The synthesis of epimers, molecules that are mirror images of each other at one or more stereocenters, is a common focus in organic chemistry. Techniques such as NMR spectroscopy are crucial for characterizing these molecules and confirming their structure.

Chemical Reactions and Properties

Epimedoside and similar compounds undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For instance, [3 + 2] cycloaddition reactions involving nonstabilized azomethine ylides represent a key method for constructing nitrogen-containing heterocycles, a common structural feature in many bioactive molecules (Pandey, Bagul, & Sahoo, 1998).

Physical Properties Analysis

The physical properties of epimedoside-like compounds, including solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of epimedoside, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups and molecular framework. Studies on epimerization highlight the sensitivity of these compounds to stereochemical changes, which can significantly affect their biological activity and chemical reactivity (Duengo et al., 2023).

Scientific Research Applications

Application in Biochemistry and Molecular Biology

Epimedoside is a key medicinal component in Epimedium plants, known for its great pharmaceutical activities . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined . The recombinant EpF3R2″XylT proteins possessed the catalytic activity of 2″-O-xylosylation on prenylflavonol 3-O-rhamnoside, namely icariin, baohuoside II, baohuoside I, and epimedoside A . The analysis of enzymatic kinetics showed that EpF3R2″XylT had the highest substrate affinity toward icariin with the lowest Km value of 75.96 ± 11.91 mM .

Application in Pharmacology and Medicine

Epimedoside, as a major bioactive pharmaceutical compound derived from Epimedium plants, is known for its anti-inflammatory and antioxidant effects . It has been hypothesized that it could potentially inhibit SARS-CoV-2 entry into host cells through modulating the intracellular pathways . Although no study has been conducted to investigate the effect of this compound on COVID-19, its molecular mechanisms indicate its possible effect on various aspects of the pathophysiology of this disease .

Application in Enzymology

Epimedoside is used in the study of enzymes, specifically glycosyltransferases . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined . The recombinant EpF3R2″XylT proteins possessed the catalytic activity of 2″-O-xylosylation on prenylflavonol 3-O-rhamnoside, namely icariin, baohuoside II, baohuoside I, and epimedoside A . This research helps to understand the modification mechanism of different sugar moieties in prenylated flavonol glycosides .

Application in Plant Physiology

Epimedoside is also used in the study of plant physiology . Moisture conditions are a key environmental factor affecting E. koreanum medicinal components during harvesting . Different stages of E. koreanum under natural conditions after rainfall were studied to understand the impact on the production of Epimedoside .

Application in Virology

Epimedoside, as a major bioactive pharmaceutical compound derived from Epimedium plants, is known for its anti-inflammatory and antioxidant effects . It has been hypothesized that it could potentially inhibit SARS-CoV-2 entry into host cells through modulating the intracellular pathways . Although no study has been conducted to investigate the effect of this compound on COVID-19, its molecular mechanisms indicate its possible effect on various aspects of the pathophysiology of this disease .

Application in Glycosylation Studies

Epimedoside is used in the study of glycosylation, a reaction that attaches a glycosyl group to another molecule . A novel prenylated flavonol rhamnoside xylosyltransferase gene (EpF3R2″XylT) was cloned from E. pubescens, and the enzymatic activity of its decoding proteins was examined . The recombinant EpF3R2″XylT proteins possessed the catalytic activity of 2″-O-xylosylation on prenylated flavonol 3-O-rhamnoside, namely icariin, baohuoside II, baohuoside I, and epimedoside A . This research helps to understand the modification mechanism of different sugar moieties in prenylated flavonol glycosides .

Future Directions

The future directions of Epimedoside research could involve further exploration of its antioxidant activity, mechanism of action, and potential therapeutic applications. More research is needed to fully understand the chemical constituents and mechanism of action of this compound .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGOVKQDBSFQIU-RDYCXQFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epimedoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
M Mizuno, M Iinuma, T Tanaka… - Chemical and …, 1988 - jstage.jst.go.jp
… If a terminal sugar was merely hydrolyzed by heat in the cases of 11—13, they would give the same glycoside 14 (epimedoside A). But no increase in 14 was actually observed, which …
Number of citations: 28 www.jstage.jst.go.jp
M Kuroda, Y Mimaki, Y Sashida, E Umegaki… - Planta …, 2000 - thieme-connect.com
The MeOH extract of Epimedium sagittatum was found to show neurite outgrowth activity on cultured PC12h cells. Bioassay-guided fractionation of the MeOH extract yielded six …
Number of citations: 62 www.thieme-connect.com
B Hu, L Zhou, Y Liu - Journal of natural products, 1992 - ACS Publications
… The known compounds were identified as icariin, epimedoside A, and kaempferitrin. phous powder, was positive to Mg-HCl and Molish tests. The uv spectrum showed absorption bands …
Number of citations: 24 pubs.acs.org
XJ Chen, BL Guo, SP Li, QW Zhang, PF Tu… - … of Chromatography A, 2007 - Elsevier
Herba Epimedii (family Berberidaceae), Yinyanghuo in Chinese, is one of the commonly used Chinese medicines. Flavonoids are considered as its active components. In this study, a …
Number of citations: 127 www.sciencedirect.com
XJ Chen, H Ji, QW Zhang, PF Tu, YT Wang… - … of pharmaceutical and …, 2008 - Elsevier
Herba Epimedii (family Berberidaceae), Yinyanghuo in Chinese, is one of commonly used Chinese medicines. Flavonoids are considered as its active components. In this study, a rapid …
Number of citations: 135 www.sciencedirect.com
H Yamamoto, K Ieda, SI Tsuchiya, K Yan, T Tanaka… - Phytochemistry, 1992 - Elsevier
… cultures of Epimedium diphyllum produced a large amount of epimedoside A in addition to a small amount of diphylloside B, ikarisoside C, epimedoside E, diglycosides of des-O-…
Number of citations: 23 www.sciencedirect.com
ES Kim, MK Kim, HK Kang, YI Park… - Natural Product …, 2008 - koreascience.kr
… } $-D-glucopyranoside](1), hyperoside (2), icarisid II (3), 2"-O-Rhamnosylicarisid II (4), epimedin A (5), epimedin B (6), epimedin C (7), icariin (8), hexandraside E (9), and epimedoside A …
Number of citations: 7 koreascience.kr
F Zulfiqar, SI Khan, SA Ross, Z Ali, IA Khan - Phytochemistry Letters, 2017 - Elsevier
Two new prenylated flavonol glycosides, epimedigrandiosides A and B (1 and 2), and 28 previously known compounds including prenylated flavonol derivatives, flavonol glycoside, …
Number of citations: 29 www.sciencedirect.com
SS Kang - Korean Journal of Pharmacognosy, 1992 - koreascience.kr
제되어 있으나} 이들 이외에도 지역에 따라植物) 이 다른 경우도 있 中國葯典 c 妄 E. brevicornum, E. sagitattum HE koreanum 9ļ 3 종이 수재뇌어 있으며 2) 우리나라에서는 대한약전외 한약 (…
Number of citations: 0 koreascience.kr
K Feng, R Chen, K Xie, D Chen, B Guo, X Liu… - Organic & …, 2018 - pubs.rsc.org
Epimedium is used in traditional Chinese medicine and contains flavonol glycosides that exhibit multiple biological activities. These bioactive flavonol glycosides usually have a …
Number of citations: 24 pubs.rsc.org

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